molecular formula C10H18O3 B2539022 2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 1429421-99-7

2,2,6,6-Tetramethyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B2539022
M. Wt: 186.251
InChI Key: UOFVEPKQZXHQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901314B2

Procedure details

To a solution of 2,2,6,6-tetramethyl-tetrahydro-pyran-4-one (3.00 g, 19.20 mmol), p-toluenesulfonylmethyl isocyanide (4.90 g, 24.96 mmol), and t-butanol (3.06 mL, 32.64 mmol) in 75 mL dimethoxyethane at 0° C. was added potassium t-butoxide (5.38 g, 48.01 mmol) at such a rate that the temperature did not increase above 10° C. After addition was complete the mixture was allow to attain RT and then heated at 35° C. overnight. The mixture was then cooled to RT and 50 mL of diethyl ether was added and the mixture was filtered. The filtrate was concentrated and redissolved in 50 mL of diethyl ether and filtered to remove the ppt. The filtrate was again concentrated and then dissolved in 50 mL of 2.25 M KOH and refluxed overnight. The mixture was cooled and washed with 2×50 mL of DCM. The pH of the aqueous layer was then adjusted to 2 with conc HCl and the product extracted with EtOAc (2×50 mL). The organic phase was dried over Na2SO4, filtered and concentrated to give 2.85 g (80%) of the title compound as an off-white solid which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][C:6](=O)[CH2:5][C:4]([CH3:10])([CH3:9])[O:3]1.C1(C)C=CC(S(C[N+]#[C-])(=O)=O)=CC=1.[C:25]([OH:29])(C)(C)C.CC(C)([O-:33])C.[K+]>C(COC)OC.C(OCC)C>[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([C:25]([OH:29])=[O:33])[CH2:5][C:4]([CH3:10])([CH3:9])[O:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1(OC(CC(C1)=O)(C)C)C
Name
Quantity
4.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
3.06 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
5.38 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
did not increase above 10° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
to attain RT
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 50 mL of diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the ppt
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was again concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 50 mL of 2.25 M KOH
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
washed with 2×50 mL of DCM
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(CC(C1)C(=O)O)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.